
1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol is a complex organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol likely involves multiple steps:
Formation of the Adamantylmethoxy Group: This could involve the reaction of adamantane with methanol under acidic conditions to form the adamantylmethoxy group.
Formation of the Pyrrolinyl Group: The pyrrolinyl group could be synthesized through the reaction of a suitable precursor with a tetramethyl-substituted pyrrole.
Coupling Reactions: The final step would involve coupling the adamantylmethoxy group with the pyrrolinyl group under specific conditions, possibly using a base or a catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of specialized catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol may undergo several types of reactions:
Oxidation: The compound could be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions might target specific functional groups within the molecule.
Substitution: The methoxy group or other substituents could be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, affecting their activity and downstream pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantylmethanol: Similar structure but lacks the pyrrolinyl group.
2,2,5,5-Tetramethyl-3-pyrrolinol: Similar structure but lacks the adamantylmethoxy group.
Uniqueness
1-(1-Adamantylmethoxy)-3-(2,2,5,5-tetramethyl-3-pyrrolin-1-yl)-2-propanol is unique due to the combination of the adamantyl, methoxy, and pyrrolinyl groups, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
27865-89-0 |
|---|---|
Molekularformel |
C22H37NO2 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
1-(1-adamantylmethoxy)-3-(2,2,5,5-tetramethylpyrrol-1-yl)propan-2-ol |
InChI |
InChI=1S/C22H37NO2/c1-20(2)5-6-21(3,4)23(20)13-19(24)14-25-15-22-10-16-7-17(11-22)9-18(8-16)12-22/h5-6,16-19,24H,7-15H2,1-4H3 |
InChI-Schlüssel |
ACPNQJCCWVHJQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(N1CC(COCC23CC4CC(C2)CC(C4)C3)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)
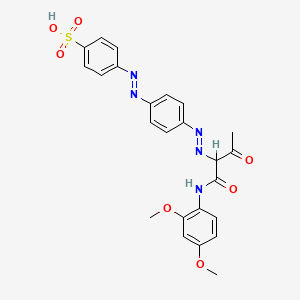
![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13751986.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
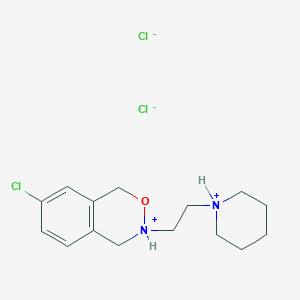
![1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B13752002.png)

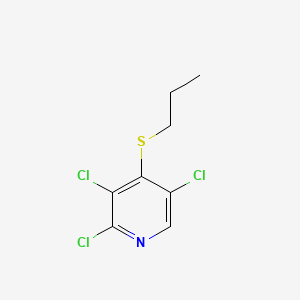

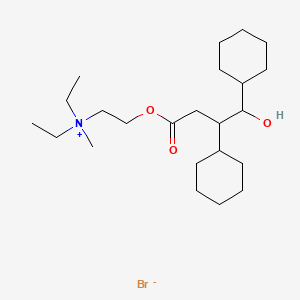
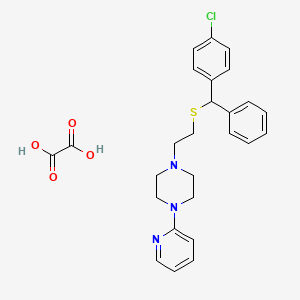
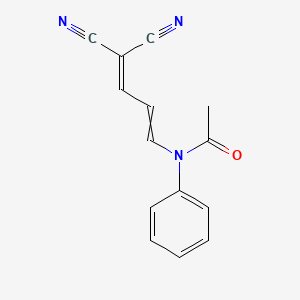
![N,N,9-Trimethyl-9H-pyrido[2,3-b]indol-4-amine](/img/structure/B13752050.png)

